molecular formula C9H12N2O2 B13577664 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13577664
M. Wt: 180.20 g/mol
InChI Key: BGRSPJHKJMHTKX-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered ring system substituted with a carboxylic acid group and a 1,5-dimethylpyrazole moiety. The cyclopropane ring imparts significant steric strain, which can enhance reactivity and influence molecular interactions.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(10-11(6)2)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

BGRSPJHKJMHTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Cyclopropanation Reaction:

    Pyrazole Ring Formation:

Industrial Production::
  • While there isn’t a specific industrial process dedicated to this compound, its synthesis can be achieved through custom organic synthesis routes.

Chemical Reactions Analysis

    Oxidation/Reduction:

    Substitution Reactions:

    Common Reagents:

    Major Products:

Scientific Research Applications

Mechanism of Action

  • The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from include:

Compound Name Substituents CAS Number Key Features (Inferred)
Target Compound 1,5-Dimethylpyrazole, COOH Not provided Aromatic heterocycle, high polarity
trans-2-cyanocyclopropanecarboxylic acid Cyano (CN), COOH 39891-82-2 Polar, reactive cyano group
1-ethylcyclopropanecarboxylic acid Ethyl, COOH 150864-95-2 Moderate lipophilicity
2-[1-(trifluoromethyl)cyclopropyl] acetic acid CF₃, COOH 871476-77-6 High lipophilicity, metabolic stability

Key Observations:

  • Aromatic vs. Aliphatic Substituents: The target compound’s pyrazole group distinguishes it from analogs with purely aliphatic (e.g., ethyl, CF₃) or polar (e.g., CN) substituents. Pyrazole’s aromaticity may enhance binding to biological targets compared to non-aromatic groups .
  • Acidity: Carboxylic acid pKa values are likely similar across analogs (~2–4), but electron-withdrawing groups (e.g., CN, CF₃) could slightly increase acidity. The pyrazole’s weak basicity (pKa ~1–3 for pyrazole derivatives) may marginally buffer the compound’s overall acidity .
  • Lipophilicity: Substituents like CF₃ (logP ~1.5–2.5) increase lipophilicity, whereas polar groups (COOH, CN) reduce it. The pyrazole group (logP ~1–1.5) balances moderate lipophilicity with hydrogen-bonding capacity .

Reactivity and Stability

  • Cyclopropane Ring Stability: The strained cyclopropane ring is susceptible to ring-opening reactions under acidic or oxidative conditions. Substituents like CF₃ or ethyl may stabilize the ring via steric or electronic effects, whereas electron-withdrawing groups (CN) could increase reactivity .
  • Functional Group Reactivity: The cyano group in trans-2-cyanocyclopropanecarboxylic acid may undergo hydrolysis to amides or carboxylic acids under basic conditions. In contrast, the pyrazole moiety in the target compound is relatively stable, with methylation at positions 1 and 5 reducing susceptibility to metabolic demethylation .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound (CAS) Substituent Polarity Lipophilicity (Inferred) Reactivity Highlights
Target Compound Pyrazole, COOH High Moderate Stable heterocycle
trans-2-cyanocyclopropanecarboxylic acid (39891-82-2) CN, COOH High Low Cyan hydrolysis susceptibility
2-[1-(trifluoromethyl)cyclopropyl] acetic acid (871476-77-6) CF₃, COOH Moderate High Metabolic stability

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a pyrazole moiety. The structural formula can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This unique structure contributes to its biological properties, influencing interactions with various biological targets.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that:

  • Inhibition of Pro-inflammatory Pathways : Compounds structurally related to 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid have been documented to inhibit NF-kB/AP-1 signaling pathways, which are critical in inflammation .

Ethylene Inhibition in Agriculture

The cyclopropane carboxylic acid derivatives are noted for their role in inhibiting ethylene production, which is vital for controlling fruit ripening and extending shelf life:

  • Mechanism : These compounds act as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), effectively delaying ripening processes in various fruits .

Table 1: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Compound AAnticancer< 0.5mTORC1 inhibition and autophagy induction
Compound BAnti-inflammatory30.0NF-kB/AP-1 pathway inhibition
Compound CEthylene inhibition-ACO enzyme inhibition

Research Findings

Recent studies highlight the need for further investigation into the specific biological activities of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid. While preliminary data suggest potential applications in cancer therapy and agriculture, comprehensive studies are required to fully elucidate its mechanisms and efficacy.

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